molecular formula C14H19NO B2505748 N-(2-Phenylpentan-2-yl)prop-2-enamide CAS No. 2411287-72-2

N-(2-Phenylpentan-2-yl)prop-2-enamide

Cat. No. B2505748
CAS RN: 2411287-72-2
M. Wt: 217.312
InChI Key: IVPWSZCUNBMJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Phenylpentan-2-yl)prop-2-enamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.

Mechanism of Action

N-(2-Phenylpentan-2-yl)prop-2-enamide works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake, which results in improved energy metabolism and endurance.
Biochemical and Physiological Effects:
N-(2-Phenylpentan-2-yl)prop-2-enamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy metabolism and endurance. It also enhances mitochondrial biogenesis, which is important for cellular energy production. Studies have also suggested that N-(2-Phenylpentan-2-yl)prop-2-enamide may have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

N-(2-Phenylpentan-2-yl)prop-2-enamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable and has a long shelf life. However, there are some limitations to its use. It is relatively expensive compared to other drugs, and there is limited information on its long-term effects.

Future Directions

There are several future directions for the study of N-(2-Phenylpentan-2-yl)prop-2-enamide. One area of research is the development of more potent and selective PPARδ agonists. Another area of research is the investigation of the drug's potential therapeutic benefits in the treatment of metabolic and cardiovascular diseases. Additionally, there is a need for more studies on the long-term effects of N-(2-Phenylpentan-2-yl)prop-2-enamide.
Conclusion:
In conclusion, N-(2-Phenylpentan-2-yl)prop-2-enamide is a synthetic drug that has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance. However, it has also been extensively studied for its potential therapeutic benefits in the treatment of metabolic and cardiovascular diseases. The drug works by activating PPARδ, which leads to improved energy metabolism and endurance. While N-(2-Phenylpentan-2-yl)prop-2-enamide has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully understand the drug's potential therapeutic benefits and long-term effects.

Synthesis Methods

The synthesis of N-(2-Phenylpentan-2-yl)prop-2-enamide involves the reaction between 2-bromo-4'-methylpropiophenone and 5-amino-1-pentanol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with trifluoroacetic acid to obtain the final compound.

Scientific Research Applications

N-(2-Phenylpentan-2-yl)prop-2-enamide has been extensively studied for its potential therapeutic benefits in the treatment of metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism. Studies have also suggested that N-(2-Phenylpentan-2-yl)prop-2-enamide may have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

N-(2-phenylpentan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-11-14(3,15-13(16)5-2)12-9-7-6-8-10-12/h5-10H,2,4,11H2,1,3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPWSZCUNBMJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Phenylpentan-2-yl)prop-2-enamide

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